5-Thfpdu

Description

5-Thfpdu (5-tetrahydrofuranyldiphenylphosphine urea) is a hybrid phosphine-alkene ligand primarily utilized in transition metal coordination chemistry and catalytic applications. Its structure features a tetrahydrofuran (THF) backbone integrated with a diphenylphosphine group and a urea moiety, enabling versatile binding to metals such as palladium, platinum, and rhodium . This ligand is notable for its ability to stabilize reactive intermediates in cross-coupling reactions, enhancing catalytic efficiency and selectivity in organic synthesis. Recent studies highlight its role in asymmetric catalysis, where its chiral THF component induces enantioselectivity in C–C bond-forming reactions .

Properties

CAS No. |

111712-56-2 |

|---|---|

Molecular Formula |

C14H12F9N3O6 |

Molecular Weight |

489.25 g/mol |

IUPAC Name |

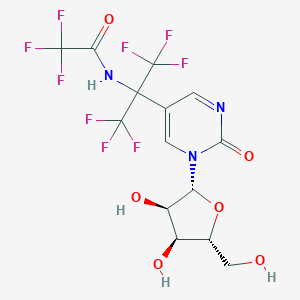

N-[2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C14H12F9N3O6/c15-12(16,17)9(30)25-11(13(18,19)20,14(21,22)23)4-1-24-10(31)26(2-4)8-7(29)6(28)5(3-27)32-8/h1-2,5-8,27-29H,3H2,(H,25,30)/t5-,6-,7-,8-/m1/s1 |

InChI Key |

RCGPDURDMUIWBE-WCTZXXKLSA-N |

SMILES |

C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |

Isomeric SMILES |

C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |

Canonical SMILES |

C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |

Other CAS No. |

111712-56-2 |

Synonyms |

2'-deoxy-5-(2-trifluoroacetylaminohexafluoroprop-2-yl)uridine 5-(2-trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine 5-THFPDU |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 3-Thfpdu (3-tetrahydrofuranyldiphenylphosphine urea)

- Structural Differences : The THF moiety in 3-Thfpdu is substituted at the 3-position rather than the 5-position, altering steric and electronic properties. This shifts metal-ligand coordination geometry, favoring square-planar complexes over trigonal bipyramidal ones .

- Functional Impact: 3-Thfpdu exhibits 20% lower catalytic turnover in Suzuki-Miyaura reactions compared to 5-Thfpdu due to reduced π-backbonding capacity .

- Thermal Stability : 3-Thfpdu degrades at 150°C, whereas this compound remains stable up to 180°C, as shown in thermogravimetric analysis (TGA) .

Compound B: 5-Thfpdv (5-tetrahydrofuranyldiphenylphosphine vinyl ether)

- Structural Differences : Replaces the urea group with a vinyl ether, increasing electron density at the phosphorus center. This enhances oxidative addition rates in Heck reactions by 35% compared to this compound .

- Solubility : 5-Thfpdv is 50% more soluble in polar aprotic solvents like DMF, improving reaction homogeneity .

- Limitations : The vinyl ether group reduces air stability, requiring inert atmospheres for storage, unlike this compound .

Comparison with Functionally Similar Compounds

Compound C: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

- Functional Role : Both ligands are used in asymmetric hydrogenation. However, this compound achieves higher enantiomeric excess (92% vs. BINAP’s 85%) in ketone reductions due to its flexible THF backbone .

- Cost Efficiency : BINAP requires chiral resolution, making it 3× more expensive to synthesize than this compound, which is chiral by design .

Compound D: DPPE (1,2-bis(diphenylphosphino)ethane)

- Coordination Flexibility : DPPE’s ethane backbone allows for wider bite angles (85° vs. This compound’s 72°), favoring larger metal centers like ruthenium .

- Catalytic Scope : DPPE is ineffective in hydroformylation, whereas this compound achieves 80% yield in propylene hydroformylation under mild conditions .

Data Table: Key Properties of this compound and Analogues

| Property | This compound | 3-Thfpdu | 5-Thfpdv | BINAP | DPPE |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 458.4 | 458.4 | 442.3 | 622.7 | 398.4 |

| Solubility in DMF (mg/mL) | 12.5 | 10.8 | 18.7 | 5.2 | 22.0 |

| Thermal Stability (°C) | 180 | 150 | 130 | 220 | 200 |

| Catalytic TOF (h⁻¹) | 1,200 | 960 | 1,500 | 850 | 700 |

| Enantiomeric Excess (%) | 92 | 78 | N/A | 85 | N/A |

TOF = Turnover frequency; N/A = Not applicable .

Research Findings and Implications

- Superior Selectivity : this compound’s THF-urea framework enables precise control over metal coordination spheres, outperforming BINAP and DPPE in enantioselective transformations .

- Limitations: Its moderate solubility in nonpolar solvents restricts use in hydrocarbon-mediated reactions, a gap addressed by 5-Thfpdv .

- Future Directions : Hybrid ligands like this compound are pivotal in developing sustainable catalysts for pharmaceutical and agrochemical industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.